4-Bromo-1-methoxy-2-propoxybenzene

Description

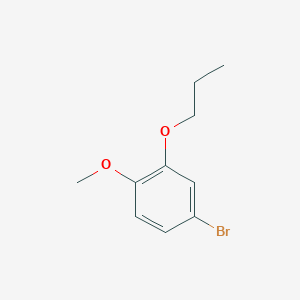

4-Bromo-1-methoxy-2-propoxybenzene (CAS: 173336-76-0) is a brominated aromatic ether with the molecular formula C₁₁H₁₅BrO₃ and a molecular weight of 275.139 g/mol . The compound features a benzene ring substituted with methoxy (-OCH₃), propoxy (-OCH₂CH₂CH₃), and bromine (-Br) groups at the 1-, 2-, and 4-positions, respectively. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-bromo-1-methoxy-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJZWEGHVOIOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-methoxy-2-propoxybenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:

Bromination: Benzene is brominated to form bromobenzene using bromine in the presence of a catalyst such as iron(III) bromide.

Methoxylation: Bromobenzene is then methoxylated to introduce the methoxy group. This can be achieved using sodium methoxide in methanol.

Propyloxylation: The final step involves the introduction of the n-propyloxy group. This can be done through a Williamson ether synthesis, where the methoxy-substituted bromobenzene reacts with n-propyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxy-2-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy and n-propyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-methoxy-2-propoxybenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: As a precursor for the synthesis of polymers and advanced materials.

Biological Studies: To study the effects of substituted benzene derivatives on biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-propoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy and n-propyloxy groups are oxidized to form carbonyl compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The propoxy group in this compound is electron-donating, increasing the compound’s lipophilicity compared to analogs with electron-withdrawing groups like chlorine (e.g., 4-Bromo-2-chloro-1-methoxybenzene) .

- Steric Hindrance : Bulky substituents (e.g., benzyloxy in 4-Benzyloxy-2-bromo-1-methoxybenzene) reduce reactivity in nucleophilic aromatic substitution but enhance crystallinity for structural studies .

Synthetic Accessibility :

- The synthesis of 4-Benzyloxy-2-bromo-1-methoxybenzene involves multi-step protection/deprotection strategies (e.g., acetyl and benzyl groups), highlighting the complexity of introducing multiple alkoxy groups .

- In contrast, 4-Bromo-1-isopropyl-2-methoxybenzene requires fewer synthetic steps due to its simpler substituents .

Biological Activity

4-Bromo-1-methoxy-2-propoxybenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C10H13BrO2

- Molecular Weight : 245.11 g/mol

- CAS Number : 91658498

The biological activity of this compound is primarily attributed to its structural components:

- Bromine Atom : Acts as an electron-withdrawing group, enhancing the compound's reactivity towards nucleophiles.

- Methoxy and Propoxy Groups : These groups contribute to hydrophobic interactions, influencing the compound's solubility and membrane permeability, which are critical for biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Cytotoxicity

Cytotoxic effects have been reported in related compounds. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways. Further investigation is required to ascertain whether this compound exhibits similar cytotoxic properties.

Case Studies and Research Findings

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-1-methoxybenzene | C9H11BrO | Moderate antibacterial activity |

| 4-Chloro-1-methoxy-2-propoxybenzene | C10H13ClO2 | Higher cytotoxicity in cancer studies |

| 4-Iodo-1-methoxybenzene | C9H11IO | Antifungal properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.